

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Fluoro-5-nitrophenylacetic acid*

Cat. No.: *B184392*

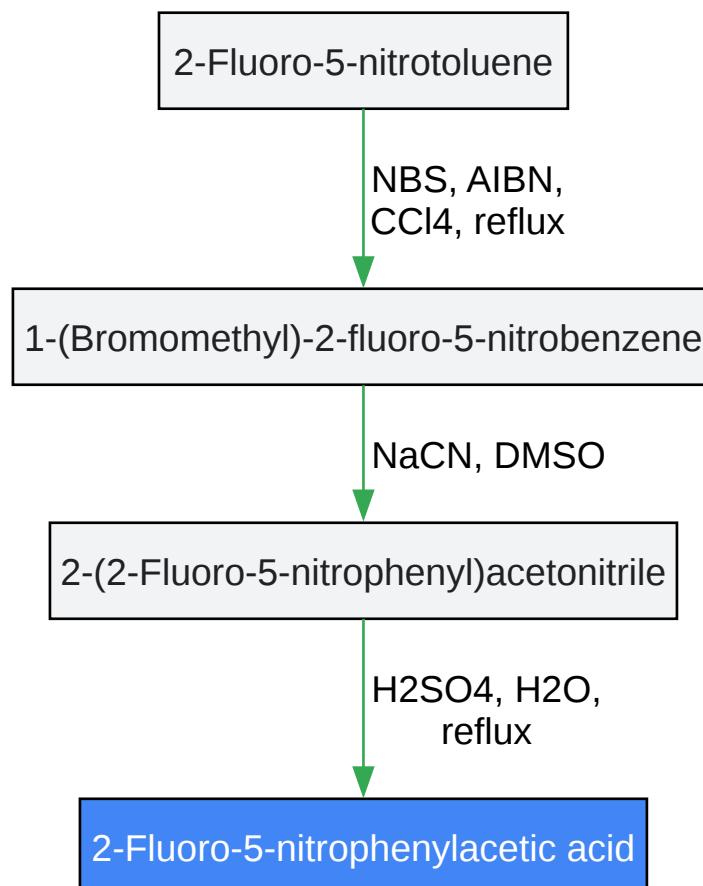
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenylacetic acid, with the CAS number 195609-18-8, is a halogenated nitroaromatic compound. Its structural isomer, 5-Fluoro-2-nitrophenylacetic acid, is recognized as a valuable intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial drugs, as well as in the agrochemical sector for the development of herbicides and pesticides. While specific applications for **2-Fluoro-5-nitrophenylacetic acid** are not extensively documented, its structural motifs suggest potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential biological activities based on related compounds.

Physicochemical Properties


A summary of the key physicochemical properties of **2-Fluoro-5-nitrophenylacetic acid** is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference(s)
CAS Number	195609-18-8	
Molecular Formula	C ₈ H ₆ FNO ₄	
Molecular Weight	199.14 g/mol	
Melting Point	149-150 °C	
Appearance	Solid (predicted)	
IUPAC Name	2-(2-fluoro-5-nitrophenyl)acetic acid	

Synthesis

A detailed experimental protocol for the synthesis of **2-Fluoro-5-nitrophenylacetic acid** is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of substituted phenylacetic acids, a plausible two-step synthetic pathway can be proposed starting from 2-fluoro-5-nitrotoluene. This proposed synthesis involves a bromination step followed by hydrolysis of the resulting nitrile.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Fluoro-5-nitrophenylacetic acid**.

Experimental Protocols

Step 1: Synthesis of 1-(Bromomethyl)-2-fluoro-5-nitrobenzene

- To a solution of 2-fluoro-5-nitrotoluene in a suitable solvent such as carbon tetrachloride (CCl_4), add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
- Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
- Remove the solvent under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to yield 1-(bromomethyl)-2-fluoro-5-nitrobenzene.

Step 2: Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile

- Dissolve 1-(bromomethyl)-2-fluoro-5-nitrobenzene in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
- Add sodium cyanide (NaCN) to the solution and stir the mixture at room temperature.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 3: Hydrolysis to **2-Fluoro-5-nitrophenylacetic acid**

- To the crude 2-(2-fluoro-5-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.
- Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitored by TLC or gas chromatography).
- Cool the reaction mixture and pour it onto ice.
- The solid precipitate of **2-Fluoro-5-nitrophenylacetic acid** is then collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Data

Specific spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **2-Fluoro-5-nitrophenylacetic acid** are not readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

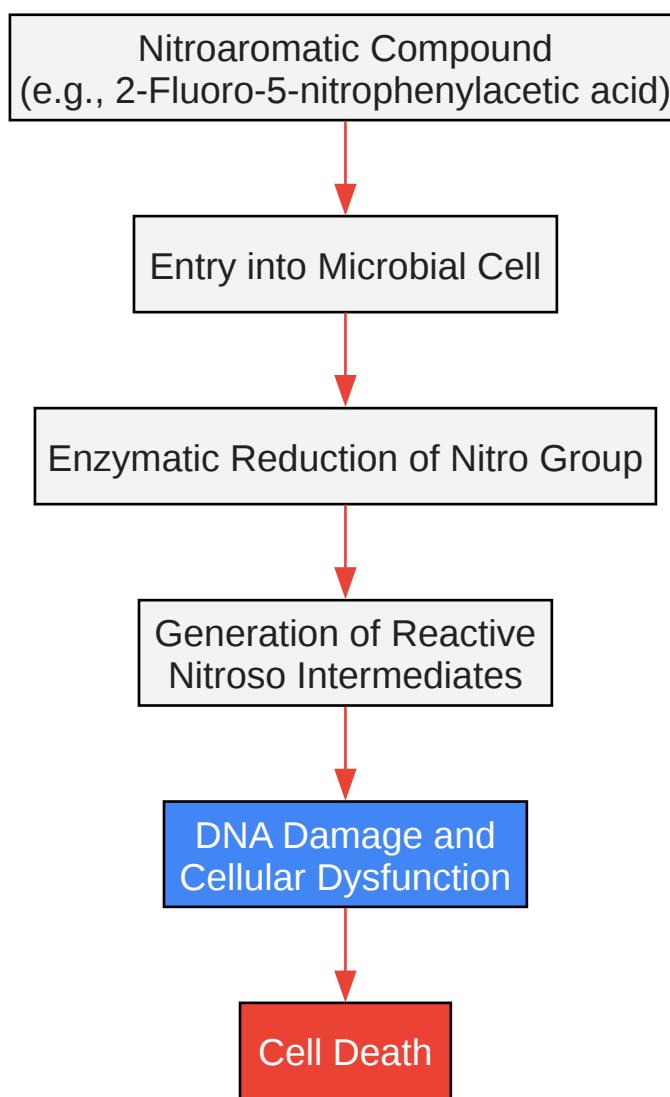
Predicted ¹H NMR Spectral Data:

Protons	Predicted Chemical Shift (ppm)	Multiplicity
CH ₂	~3.8	s
Ar-H	7.2 - 8.2	m
COOH	> 10	br s

Predicted ¹³C NMR Spectral Data:

Carbon	Predicted Chemical Shift (ppm)
CH ₂	~40
Ar-C	115 - 160
C=O	~175

Predicted IR Spectral Data:


Functional Group	Predicted Wavenumber (cm ⁻¹)
O-H (Carboxylic acid)	2500-3300 (broad)
C=O (Carboxylic acid)	1700-1725
C-NO ₂ (asymmetric)	1515-1560
C-NO ₂ (symmetric)	1345-1385
C-F	1000-1400

Potential Biological Activity and Applications

While there is no direct research on the biological effects of **2-Fluoro-5-nitrophenylacetic acid**, the broader class of nitrophenylacetic acid derivatives has been investigated for various therapeutic applications.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit a wide range of antimicrobial activities. The nitro group can be reduced within microbial cells to form reactive nitroso and other toxic intermediates that can damage DNA and other critical cellular components, leading to cell death. Derivatives of nitrophenylacetic acid have shown promise as antibacterial and antifungal agents. It is plausible that **2-Fluoro-5-nitrophenylacetic acid** and its derivatives could also possess such properties.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antimicrobial action for nitroaromatics.

Enzyme Inhibition

Derivatives of phenylacetic acid are known to act as enzyme inhibitors. For instance, some have been explored as inhibitors of enzymes involved in metabolic diseases. The specific substitution pattern of **2-Fluoro-5-nitrophenylacetic acid** could allow it to be a scaffold for the design of potent and selective enzyme inhibitors. The fluoro and nitro groups can modulate the electronic properties and binding interactions of the molecule with the active site of a target enzyme.

Conclusion

2-Fluoro-5-nitrophenylacetic acid is a chemical compound with potential applications in synthetic and medicinal chemistry. While detailed experimental and biological data are currently scarce, this guide provides a foundational understanding of its properties and a plausible synthetic route. Further research is warranted to fully elucidate its spectroscopic characteristics, develop optimized synthetic protocols, and explore its potential as a precursor for novel therapeutic agents or functional materials. The information presented here, based on available data and analogies to related compounds, should serve as a valuable resource for researchers initiating studies on this molecule.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184392#2-fluoro-5-nitrophenylacetic-acid-literature-review\]](https://www.benchchem.com/product/b184392#2-fluoro-5-nitrophenylacetic-acid-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com